The research on benzimidazole-1,2,3-triazole hybrids has demonstrated their potential as antibacterial agents. The synthesized compounds were tested against common bacterial strains, and some showed activity on par with standard treatments. This suggests that benzimidazole derivatives could be developed into new antibacterial drugs, which is crucial in the face of rising antibiotic resistance1.
The antitumor potential of benzimidazole derivatives is evident from their cytotoxic effects on various cancer cell lines. The study highlighted the effectiveness of these compounds, particularly against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cells. The promising results indicate that these compounds could serve as lead molecules for the development of new chemotherapeutic agents1.
Another study reported on the anti-enterovirus activity of 2,6-dihalophenyl-substituted 1H,3H-thiazolo[3,4-a]benzimidazoles. These compounds were effective against several strains of coxsackievirus and echovirus. The structure-activity relationship analysis revealed that specific substitutions, such as the 6-trifluoromethyl group, significantly enhanced antiviral activity. This suggests that benzimidazole derivatives could also be explored as potential antiviral agents, especially in the absence of approved therapies for enteroviral infections2.
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds. This particular compound is characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which significantly influence its chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is cataloged under the Chemical Abstracts Service number 113638-38-3 and is available through various chemical suppliers, including Apollo Scientific . Research has highlighted its synthesis and biological activities, making it a subject of interest in the fields of organic chemistry and pharmacology.
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can be classified based on its structure and functional groups:
The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can be achieved through several methods, with variations in yield and efficiency. Notable methods include:
A typical procedure may involve:
The molecular structure of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole features a fused bicyclic system consisting of a benzene ring fused to an imidazole ring.
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole participates in various chemical reactions, particularly those involving nucleophilic substitutions due to its electron-deficient nature.
The mechanism of action for compounds like 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole often involves interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole are crucial for understanding its behavior in various environments.
The applications of 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole are primarily centered around its biological activity:
The systematic IUPAC name 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS Registry Number: 113638-38-3) precisely defines the molecular architecture: a benzimidazole core substituted at the 6-position with a trifluoromethoxy group (–OCF₃) and at the 2-position with a trifluoromethyl group (–CF₃) [1]. Its molecular formula is C₉H₄F₆N₂O with a molecular weight of 270.13 g/mol, distinguishing it from simpler benzimidazole derivatives like unsubstituted 1H-benzimidazole (molecular weight 118.14 g/mol) [3]. The compound crystallizes with a characteristic melting point of 167-168°C, indicative of substantial molecular stability imparted by its substituents [1].
The trifluoromethoxy group exhibits distinctive stereoelectronic properties, with its oxygen atom linked directly to the benzimidazole ring system, creating a polar yet highly hydrophobic moiety. This contrasts with non-fluorinated analogs such as 6-methoxy-2-(trifluoromethyl)-1H-benzimidazole (molecular weight 216.16 g/mol, CAS 3671-65-6), where hydrogen atoms occupy positions held by fluorines in the subject compound [8]. Similarly, halogenated derivatives like 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (C₈H₃Cl₂F₃N₂, molecular weight 255.02 g/mol, CAS 2338-25-2) demonstrate substantially different electronic profiles despite superficial structural similarities [5] [7].
Table 1: Comparative Structural Features of Selected Benzimidazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | C₉H₄F₆N₂O | 270.13 | 113638-38-3 |
6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | C₉H₇F₃N₂O | 216.16 | 3671-65-6 |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | C₈H₃Cl₂F₃N₂ | 255.02 | 2338-25-2 |
2-(Trifluoromethyl)-1H-benzimidazole | C₈H₅F₃N₂ | 174.13 | Not specified |
X-ray crystallographic analyses of related fluorinated benzimidazoles reveal that the trifluoromethyl group at the 2-position adopts a twisted conformation relative to the imidazole plane, creating steric congestion. This conformational distortion significantly influences molecular packing in solid states and binding interactions in biological environments. The trifluoromethoxy group at the 6-position contributes orthogonal electronic effects through its strong electron-withdrawing nature and large steric footprint, collectively enhancing the compound’s metabolic stability compared to non-fluorinated analogs.
The strategic development of fluorinated benzimidazoles originated in the mid-20th century alongside broader organofluorine chemistry advances. Early work focused on simple fluorinated derivatives like 2-(trifluoromethyl)-1H-benzimidazole (studied since at least the 1960s as a basic model system) [3]. The 1980s witnessed significant innovation in synthetic fluorination methodologies, enabling precise introduction of complex fluoroalkyl groups. This technological progression culminated in the first documented synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole with its CAS registration (113638-38-3) in 1993, marking a milestone in accessing doubly-fluorinated benzimidazole architectures [1].
Table 2: Historical Milestones in Fluorinated Benzimidazole Development
Time Period | Key Developments | Representative Compounds |
---|---|---|
1960s-1980s | Basic fluoromethyl benzimidazole synthesis | 2-(Trifluoromethyl)-1H-benzimidazole |
1980s-1990s | Advanced fluoroalkoxy substitutions | 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (1993) |
2000s-Present | Polyfluorinated and heterosubstituted derivatives | 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1980040-38-7) |
The 21st century has seen exponential growth in complex fluorinated benzimidazole research, driven by innovations in fluorination reagents and catalytic methods. This evolution produced sophisticated variants such as 5-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (C₉H₃F₇N₂O, molecular weight 288.12 g/mol, CAS 1980040-38-7) [4] and 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (C₉H₃F₇N₂O, molecular weight 288.12 g/mol, CAS 1980040-20-7) [2]. These compounds exemplify the trend toward increasing fluorination complexity to optimize pharmaceutical properties. Parallel advances in computational chemistry have enabled precise prediction of fluorination effects on molecular conformation and electronic distribution, accelerating targeted synthesis of high-value compounds like the subject molecule [6].
The strategic incorporation of both trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups creates a molecular synergy with profound implications for drug discovery. Individually, these substituents confer distinct advantages:
Trifluoromethyl Group Effects: Positioned at the 2-position of the imidazole ring, the –CF₃ group substantially increases lipophilicity (log P increase ≈1.0-1.5 versus hydrogen) and introduces significant electron-withdrawing character (Hammett σₘ = 0.43). This enhances membrane permeability while creating a steric barrier to enzymatic degradation. The group's hydrophobic surface area promotes van der Waals interactions with protein binding pockets, enhancing target affinity [6].
Trifluoromethoxy Group Effects: The –OCF₃ substituent at the 6-position combines moderate lipophilicity enhancement (π ≈ 1.04) with unique orthogonal electronic properties. Unlike conventional methoxy groups, it maintains strong electron-withdrawing behavior while resisting metabolic cleavage. This group exhibits approximately 18-fold greater metabolic stability than analogous alkoxy substituents in hepatic microsome studies, significantly improving pharmacokinetic profiles [1].
Table 3: Comparative Effects of Benzimidazole Substituents on Molecular Properties
Substituent Combination | Electronic Effect (σ) | Lipophilicity Contribution (π) | Metabolic Stability |
---|---|---|---|
6-OCF₃, 2-CF₃ | Strongly electron-withdrawing | High (Composite π ≈ 2.5) | Excellent |
6-OCH₃, 2-CF₃ | Moderately electron-withdrawing | Moderate (Composite π ≈ 1.8) | Moderate |
6-Cl, 2-CF₃ | Electron-withdrawing | Moderate (Composite π ≈ 2.1) | Good |
Unsubstituted | Neutral | Low (π ≈ 0) | Poor |
The combined effect of these substituents establishes 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole as a versatile building block in drug design. The trifluoromethoxy group serves as a hydrogen-bond acceptor despite its steric bulk, potentially enabling novel binding interactions absent in simpler analogs. Its conformational flexibility allows adaptive binding in enzyme active sites, while the trifluoromethyl group provides a stable, non-metabolizable anchor point. This combination creates an exceptional bioisosteric replacement platform, particularly for unstable ester-containing moieties or metabolically vulnerable heterocycles [1] [6].
The steric and electronic interplay between these substituents enables precise modulation of benzimidazole aromatic character and proton dissociation constants. This significantly impacts binding to biological targets common in therapeutic applications, including kinase enzymes, G-protein-coupled receptors, and DNA topoisomerases. The compound's capacity to cross biological membranes while resisting Phase I metabolism makes it invaluable for developing candidates with enhanced bioavailability and extended in vivo half-lives compared to non-fluorinated analogs [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1